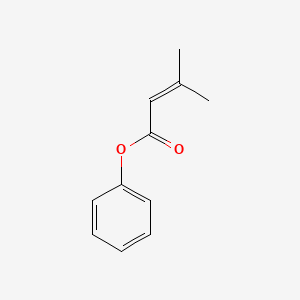
Phenyl 3-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-methylbut-2-enoate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Phenyl 3-methylbut-2-enoate is utilized as a building block in the synthesis of more complex organic molecules. Its conjugated double bond system makes it a valuable intermediate for various chemical reactions, including:
- Michael Additions : The compound can participate in Michael addition reactions, forming adducts with nucleophiles. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
- Aldol Reactions : It can also serve as a substrate in aldol condensation reactions, leading to the formation of β-hydroxy esters, which are important intermediates in organic synthesis .
- Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions to create biaryl compounds, which are significant in drug discovery and materials science .
Medicinal Chemistry
Research has indicated that this compound and its derivatives exhibit potential biological activities:
- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties. For instance, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic activity .
- Antimalarial Activity : Some studies have explored the synthesis of derivatives based on this compound for their antiplasmodial activity against Plasmodium falciparum. These derivatives were found to exhibit multi-stage activity against the parasite, indicating potential for therapeutic development .
Materials Science
In materials science, this compound has applications in the development of polymeric materials:
- Polymerization : The compound can undergo radical polymerization to form polyesters or other copolymers. These materials can be tailored for specific mechanical and thermal properties, making them suitable for various industrial applications .
Case Study 1: Synthesis of Anticancer Agents
A series of derivatives were synthesized from this compound and evaluated for their anticancer properties. The study revealed that modifications to the phenyl ring significantly influenced the biological activity, with some derivatives showing enhanced potency against breast cancer cell lines.
Case Study 2: Antimalarial Derivatives
In a project aimed at developing new antimalarial agents, researchers synthesized several analogs based on this compound. These compounds were tested against different strains of P. falciparum, with some exhibiting IC50 values in the low micromolar range, indicating strong potential for further development as antimalarial drugs.
Propriétés
Numéro CAS |
54897-52-8 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
phenyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
FFACJJSUQMXDRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC1=CC=CC=C1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














